Sodium dithionate dihydrate

Übersicht

Beschreibung

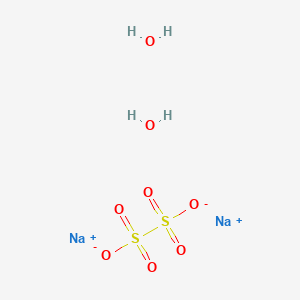

Sodium dithionate dihydrate, also known as dithis compound, is an inorganic compound with the chemical formula Na₂S₂O₆·2H₂O. It is a white crystalline powder that is highly soluble in water. The compound is known for its stability and is used in various chemical processes and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium dithionate dihydrate can be synthesized through several methods:

Oxidation of Sodium Bisulfite by Manganese Dioxide: [ 2 \text{NaHSO}_3 + \text{MnO}_2 \rightarrow \text{Na}_2\text{S}_2\text{O}_6 + \text{MnO} + \text{H}_2\text{O} ]

Oxidation of Sodium Sulfite by Silver(I) Cation: [ \text{Na}_2\text{SO}_3 + 2 \text{Ag}^+ + \text{SO}_3^{2-} \rightarrow \text{Na}_2\text{S}_2\text{O}_6 + 2 \text{Ag} ]

Oxidation of Sodium Thiosulfate with Chlorine: [ 3 \text{Cl}_2 + \text{Na}_2\text{S}_2\text{O}_3·5\text{H}_2\text{O} + 6 \text{NaOH} \rightarrow \text{Na}_2\text{S}_2\text{O}_6 + 6 \text{NaCl} + 8 \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of sodium bisulfite using manganese dioxide or the oxidation of sodium sulfite using silver(I) cations .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium dithionate dihydrate undergoes various chemical reactions, including:

Reduction: Although sodium dithionate itself is not a reducing agent, it can be involved in redox reactions where it is oxidized while another species is reduced.

Common Reagents and Conditions:

Oxidizing Agents: Potassium dichromate, hydrogen peroxide, chlorine.

Conditions: Boiling with sulfuric acid, concentrated hydrochloric acid.

Major Products:

Oxidation Products: Sulfate ions (SO₄²⁻).

Wissenschaftliche Forschungsanwendungen

Sodium dithionate dihydrate has several applications in scientific research and industry:

Environmental Science: Used in the reduction of environmental pollutants such as halogenated organic compounds, oxyacid salts, and heavy metals.

Chemical Industry: Employed in the synthesis of various chemicals and as a stabilizing agent in certain reactions.

Biology and Medicine: While specific applications in biology and medicine are less common, its stability and reactivity make it a useful reagent in various biochemical assays and studies.

Wirkmechanismus

The mechanism by which sodium dithionate dihydrate exerts its effects involves its ability to undergo oxidation-reduction reactions. The dithionate ion (S₂O₆²⁻) can be oxidized to sulfate (SO₄²⁻) under strong oxidizing conditions. This property is utilized in various chemical processes where controlled oxidation is required .

Vergleich Mit ähnlichen Verbindungen

Sodium Dithionite (Na₂S₂O₄): A powerful reducing agent used in textile and paper industries.

Sodium Sulfite (Na₂SO₃): Used as a preservative and in the treatment of water.

Sodium Thiosulfate (Na₂S₂O₃): Used in photographic processing and as an antidote for cyanide poisoning

Uniqueness: Sodium dithionate dihydrate is unique due to its stability and specific oxidation properties. Unlike sodium dithionite, which is a reducing agent, sodium dithionate is stable and does not readily undergo reduction. This makes it suitable for applications where a stable oxidizing agent is required .

Biologische Aktivität

Sodium dithionate dihydrate (NaSO·2HO) is an inorganic compound that has garnered attention for its biological activity and potential applications in various fields, including environmental science, medicine, and materials science. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and potential therapeutic applications.

This compound is a stable compound under neutral to slightly alkaline conditions but exhibits instability under acidic conditions. It decomposes into hydrogen sulfite (HSO), sulfite (SO), and sulfur dioxide (SO) when exposed to moisture or acidic environments . The stability of this compound can be influenced by pH levels, with significant decomposition occurring at pH values below 6.5.

Table 1: Decomposition Rates of this compound at Various pH Levels

| pH Level | Decomposition Rate (%) after 1 hour |

|---|---|

| 9 | 1 |

| 7 | 2 |

| 6 | Rapid decomposition observed |

| 4.8 | Immediate decomposition |

Metabolism and Toxicokinetics

Upon ingestion, this compound is metabolized primarily into hydrogen sulfite, which can be absorbed through the gastrointestinal tract. The metabolic pathway involves oxidation to sulfate by hepatic sulfite oxidase and other organs such as the kidneys and intestines . Studies indicate that approximately 70-95% of absorbed hydrogen sulfite is excreted as sulfate in urine within three days .

Toxicity Studies

The acute oral toxicity of this compound has been evaluated in animal studies, revealing an LD50 of approximately 2500 mg/kg in rats. Symptoms of toxicity include gastrointestinal irritation, diarrhea, and dyspnea at high doses . No significant dermal or inhalation toxicity has been reported.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Its reducing capabilities enable it to disrupt cellular respiration in bacteria, leading to growth inhibition .

Case Study: Antimicrobial Efficacy

A study evaluated the effectiveness of sodium dithionate against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial counts when exposed to sodium dithionate solutions compared to control groups.

Environmental Impact

In environmental applications, this compound has been studied for its role in wastewater treatment. It can reduce the chemical oxygen demand (COD) in sewage treatment plants by promoting the reduction of sulfates to sulfides, which can then be further metabolized by sulfate-reducing bacteria .

Applications in Materials Science

Recent research has explored the use of this compound in nonlinear optics due to its unique crystalline structure. It has been found to exhibit efficient multiple stimulated Raman scattering (SRS), making it a candidate for advanced optical materials .

Table 2: Optical Properties of this compound

| Property | Value |

|---|---|

| Crystal System | Orthorhombic |

| Nonlinear Optical Coefficient | High efficiency observed |

| Stimulated Raman Scattering | Multiple Stokes and anti-Stokes |

Eigenschaften

InChI |

InChI=1S/2Na.H2O6S2.2H2O/c;;1-7(2,3)8(4,5)6;;/h;;(H,1,2,3)(H,4,5,6);2*1H2/q2*+1;;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBNMRWYRNTRCV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]S(=O)(=O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721112 | |

| Record name | Sodium dithionate--water (2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10101-85-6 | |

| Record name | Sodium dithionate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dithionate--water (2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM DITHIONATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYE4U9EYW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.